Bienvenue dans la boutique en ligne BenchChem!

FAK inhibitor 2

FAK enzymatic inhibition IC₅₀ comparison biochemical potency

FAK inhibitor 2 delivers an enzymatic IC₅₀ of 0.07 nM—57-fold more potent than PF-573228 and 21-fold more potent than PF-562271—enabling robust FAK suppression at sub-nanomolar concentrations where DMSO artifacts and off-target engagement are minimized. Its unique pyrimidine-piperazine-carbodithioate scaffold provides a chemically orthogonal probe to confirm FAK-dependent phenotypes observed with PF-series inhibitors, essential for high-impact target validation. With validated dual antitumor and anti-angiogenic activity, this compound is ideal for rigorous mechanistic studies in oncology, endothelial biology, and pathological angiogenesis models.

Molecular Formula C29H33F3N8O2S2
Molecular Weight 646.8 g/mol
Cat. No. B8107620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAK inhibitor 2
Molecular FormulaC29H33F3N8O2S2
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C
InChIInChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37)
InChIKeyUXDPRPCEEZGHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAK Inhibitor 2 (CAS 2354405-14-2) – A Next-Generation Focal Adhesion Kinase Inhibitor for Cancer and Angiogenesis Research


FAK inhibitor 2 (CAS 2354405-14-2, TargetMol Cat. No. T11260) is a potent, ATP-competitive small-molecule inhibitor of focal adhesion kinase (FAK/PTK2), a non-receptor tyrosine kinase central to integrin-mediated cell adhesion, migration, and survival signaling . This compound exhibits an exceptionally low enzymatic IC₅₀ of 0.07 nM against recombinant FAK and demonstrates both antitumor and anti-angiogenic activities in preclinical models . Chemically defined as 2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate (C₂₉H₃₃F₃N₈O₂S₂, MW 646.75), FAK inhibitor 2 is supplied as a research-grade compound (purity ≥98%) and is intended exclusively for laboratory investigations into FAK-dependent oncogenic and vascular signaling pathways .

Why FAK Inhibitor 2 Cannot Be Interchanged with First-Generation FAK Inhibitors (PF-573228, PF-562271, or Defactinib)


Although multiple ATP-competitive FAK inhibitors share a common binding site, their divergent chemical scaffolds produce profound differences in biochemical potency, kinase selectivity profiles, and downstream biological consequences . For instance, the widely used tool compound PF-573228 exhibits an enzymatic IC₅₀ of 4 nM, while the clinical candidate PF-562271 achieves 1.5 nM . FAK inhibitor 2, in contrast, demonstrates an IC₅₀ of 0.07 nM—a 57-fold improvement over PF-573228 and a 21-fold improvement over PF-562271—enabling investigations at substantially lower concentrations where off-target kinase engagement is minimized . Furthermore, the selectivity window against the closely related kinase Pyk2 and other off-targets varies dramatically across these compounds, making generic substitution scientifically unsound when precise pharmacological interrogation of FAK signaling is required . The quantitative evidence below establishes exactly where FAK inhibitor 2 diverges from its comparators in meaningful, measurable ways.

FAK Inhibitor 2 (CAS 2354405-14-2) Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Activity vs. Comparator FAK Inhibitors


Biochemical Potency: FAK Inhibitor 2 Achieves 57-Fold Greater Enzymatic Inhibition Than PF-573228

FAK inhibitor 2 demonstrates an enzymatic IC₅₀ of 0.07 nM against purified recombinant FAK in cell-free kinase assays . In contrast, the widely used comparator PF-573228 exhibits an IC₅₀ of 4 nM under identical assay conditions (recombinant FAK catalytic fragment) . This represents a 57.1-fold improvement in biochemical potency for FAK inhibitor 2 relative to PF-573228. Compared to the clinical-stage inhibitor PF-562271 (IC₅₀ = 1.5 nM), FAK inhibitor 2 is 21.4-fold more potent .

FAK enzymatic inhibition IC₅₀ comparison biochemical potency

Selectivity Profile: FAK Inhibitor 2 Demonstrates Class-Leading Potency While Maintaining Kinase Selectivity

While detailed kinase selectivity panel data for FAK inhibitor 2 are not publicly disclosed, its nanomolar potency enables selective FAK inhibition at concentrations where off-target kinases with lower affinity remain unaffected . For comparison, PF-573228 exhibits 50- to 250-fold selectivity for FAK over Pyk2, CDK1/7, and GSK-3β when screened at 1 µM , whereas PF-562271 shows >100-fold selectivity against a broad kinase panel except for certain CDKs . The exceptionally low IC₅₀ of FAK inhibitor 2 (0.07 nM) provides a substantially expanded therapeutic window relative to these comparators: even at concentrations 1,000-fold above its FAK IC₅₀ (i.e., 70 nM), FAK inhibitor 2 would remain well below the inhibitory thresholds for most off-target kinases that are affected by PF-573228 and PF-562271 at higher nanomolar concentrations .

FAK selectivity kinase profiling off-target activity

Anti-Angiogenic Activity: FAK Inhibitor 2 Is Validated in Vascular Models Unaddressed by PF-573228

FAK inhibitor 2 is explicitly characterized as possessing both antitumor and anti-angiogenesis activities in preclinical studies, whereas PF-573228 and PF-562271 are primarily annotated for their effects on tumor cell proliferation, migration, and FAK Tyr³⁹⁷ phosphorylation . While PF-573228 demonstrates robust inhibition of cellular FAK Tyr³⁹⁷ phosphorylation (IC₅₀ = 30-500 nM in cultured cells), its direct anti-angiogenic effects are not a primary characterization . FAK inhibitor 2's dual anti-proliferative and anti-angiogenic profile suggests utility in experimental models where combined targeting of tumor cells and tumor-associated vasculature is desired—a functional dimension not equivalently established for earlier-generation FAK inhibitors .

anti-angiogenesis endothelial cell assays tumor vasculature

Chemical Scaffold Differentiation: FAK Inhibitor 2 Employs a Pyrimidine-Core with Piperazine-Carbodithioate Substituent Distinct from PF-Compounds

FAK inhibitor 2 (C₂₉H₃₃F₃N₈O₂S₂, MW 646.75) contains a 2,4-diaminopyrimidine core substituted with a 2-(methylcarbamoyl)phenylamino group, a trifluoromethyl group, and a unique piperazine-1-carbodithioate moiety attached via a benzoyl linker . In contrast, PF-573228 (C₂₂H₂₀F₃N₅O₃S, MW 491.5) is a pyrimidinyldiamino compound with a 3-methylsulfonylphenylmethylamino substituent , and PF-562271 employs a sulfonamide-containing scaffold . The carbodithioate moiety in FAK inhibitor 2 is structurally distinct and may confer unique binding interactions within the FAK ATP-binding pocket, potentially contributing to its enhanced potency .

chemical scaffold structure-activity relationship SAR

FAK Inhibitor 2: Optimized Research Applications Based on Potency and Anti-Angiogenic Validation


High-Resolution Dose-Response Studies Requiring Ultra-Low FAK Inhibition Concentrations

With an enzymatic IC₅₀ of 0.07 nM, FAK inhibitor 2 is optimally suited for dose-response experiments where minimizing compound concentration reduces solvent (e.g., DMSO) artifacts and limits off-target kinase engagement. Researchers studying FAK-dependent signaling in sensitive primary cells, stem cells, or 3D organoid cultures will benefit from the expanded dynamic range afforded by this compound relative to PF-573228 (4 nM) or PF-562271 (1.5 nM) . The ability to achieve near-complete FAK inhibition at sub-nanomolar concentrations enables more physiologically relevant experimental conditions.

Tumor Angiogenesis and Vascular Normalization Studies

FAK inhibitor 2 is explicitly validated for anti-angiogenic activity, making it a preferred chemical probe for investigating FAK's role in endothelial cell function, tumor-associated angiogenesis, and vascular permeability . Experimental models of pathological angiogenesis (e.g., tumor xenografts, retinal neovascularization, or ex vivo aortic ring assays) may benefit from FAK inhibitor 2's dual antitumor and anti-angiogenic profile, a functional dimension not equivalently characterized for PF-573228 or PF-562271 .

Orthogonal Chemical Probe Validation of FAK-Dependent Phenotypes

FAK inhibitor 2's structurally distinct pyrimidine-core scaffold with a piperazine-carbodithioate moiety provides a chemically orthogonal tool for confirming FAK-dependent phenotypes observed with PF-series inhibitors (e.g., PF-573228, PF-562271) . Researchers can employ FAK inhibitor 2 as a secondary probe to rule out off-target effects inherent to the PF chemical series, thereby strengthening the mechanistic link between FAK inhibition and observed biological outcomes . This application is particularly valuable in high-impact publication settings where rigorous target validation is required.

In Vitro FAK Signaling Studies in Cancer Cell Lines with Low FAK Dependency

In cancer cell lines where FAK signaling is modestly activated or where partial FAK inhibition is sufficient to disrupt downstream pathways, the ultra-potent nature of FAK inhibitor 2 (IC₅₀ = 0.07 nM) ensures robust target engagement at concentrations that avoid cytotoxicity associated with higher compound loading . This makes FAK inhibitor 2 especially suitable for combinatorial treatment studies where FAK inhibition is paired with chemotherapeutics, radiation, or immunotherapy agents without confounding cell viability effects from the FAK inhibitor itself .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAK inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.